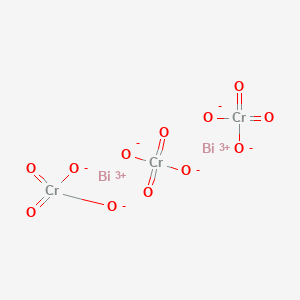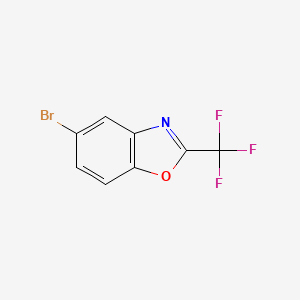
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
Übersicht
Beschreibung
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C13H11BrClNO3. It is a synthetic organic molecule that belongs to the quinoline class. The compound consists of a quinoline ring system with bromine, chlorine, and methoxy substituents. Its chemical structure is as follows: !Molecular Structure .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Reactions with Different Bases and Solvents
- Study: "Effect of Different Bases and Hydrous Solvent on Ratio of N-And O-Ethylated Products of Ethyl 7-Chloro-6-Fluoro-4-Hydroxyquinoline 3-Carboxylate" by Guo Hui (1993).
- Findings: This study explored how different solvents and bases affect the N- and O-ethylation of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate. The research provides insight into how the relative content of products changes under different conditions, which is relevant for the synthesis and applications of ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (Guo Hui, 1993).
2. Synthesis of Quinoline Derivatives
- Study: "Synthesis of 6-Bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline" by Sun Tie-min (2009).
- Findings: This paper discusses the synthesis of a quinoline derivative, which is closely related to this compound. It provides insights into the synthetic pathways and conditions required for producing similar compounds (Sun Tie-min, 2009).
3. Biological Applications
- Study: "Synthesis and Antitumor Activities of Certain Novel 2-Amino-9-(4-Halostyryl)-4H-pyrano[3,2-h]quinoline Derivatives" by A. El-Agrody et al. (2012).
- Findings: This research investigated the synthesis of quinoline derivatives, including compounds similar to this compound, and their antitumor activities. This indicates potential applications in cancer research and treatment (A. El-Agrody et al., 2012).
4. Use in Synthesis of Isoquinoline Derivatives
- Study: "Synthesis of Two Pyranoquinolinones. What is the Structure of Cherimoline" by W. Ajana et al. (1998).
- Findings: This paper presents the synthesis of pyranoquinolinones from ethyl quinolin-4-one-3-carboxylate, a process related to the synthesis of compounds like this compound (W. Ajana et al., 1998).
Eigenschaften
IUPAC Name |
ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO3/c1-3-19-13(17)8-6-16-10-5-11(18-2)9(14)4-7(10)12(8)15/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEZWYGNJDQJMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60699959 | |
| Record name | Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60699959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
476194-45-3 | |
| Record name | Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60699959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![cis-6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3031483.png)
